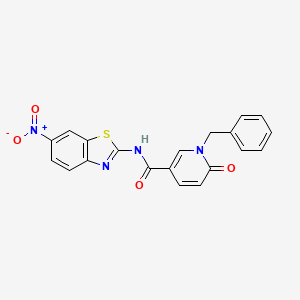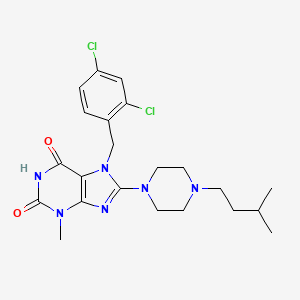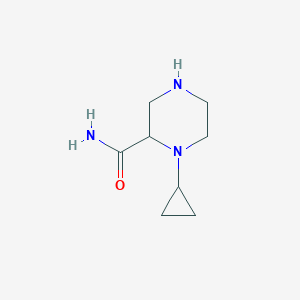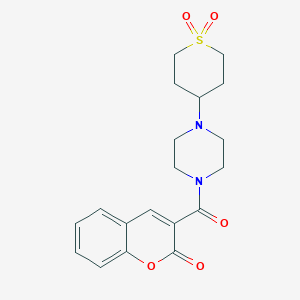
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a chemical compound used in scientific research as a tool to investigate the function of certain proteins in the body. This compound is synthesized using specific methods and has been found to have significant biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine involves the inhibition of specific protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This inhibition leads to a disruption of cellular signaling pathways and can have significant effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine are diverse and depend on the specific protein kinases being targeted. In general, this compound has been found to have significant effects on cellular proliferation, differentiation, and survival. It has also been shown to have anti-inflammatory effects and can modulate immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine in lab experiments has several advantages and limitations. One advantage is that it is a highly specific inhibitor of certain protein kinases, allowing researchers to investigate the function of these proteins with a high degree of precision. However, this compound can also have off-target effects, leading to unintended consequences. Additionally, the synthesis method for this compound is complex and requires specific reagents and conditions, making it challenging to produce in large quantities.
Direcciones Futuras
There are several future directions for the use of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine in scientific research. One direction is the investigation of its effects on specific protein kinases in different cellular contexts. Additionally, researchers may explore the use of this compound in combination with other inhibitors or drugs to investigate synergistic effects. Finally, the development of more efficient synthesis methods for this compound could lead to its broader use in scientific research.
Métodos De Síntesis
The synthesis of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a complex process that involves several steps. The first step involves the synthesis of 1-(3-methylbenzyl)sulfonyl)piperidine, which is then reacted with 1-methyl-1H-imidazole-2-sulfonyl chloride to produce the final product. The synthesis method requires specific reagents and conditions and is typically carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine is used in scientific research as a tool to investigate the function of certain proteins in the body. Specifically, it is used to study the activity of protein kinases, which play a critical role in cellular signaling pathways. By inhibiting the activity of specific protein kinases, researchers can gain insight into the role these proteins play in various physiological processes.
Propiedades
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-1-[(3-methylphenyl)methylsulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-14-4-3-5-15(12-14)13-25(21,22)20-9-6-16(7-10-20)26(23,24)17-18-8-11-19(17)2/h3-5,8,11-12,16H,6-7,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQRZOYVAVBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Fluoro-5-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2661035.png)


![3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2661040.png)

![N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2661043.png)


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2661047.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2661050.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2661051.png)

![6-fluoro-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2661055.png)